molecular formula C11H4F7NO3 B8198650 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione

Cat. No.: B8198650
M. Wt: 331.14 g/mol
InChI Key: FCGXTBJQZWDVAN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is a chemical compound with the molecular formula C12H6F6NO3. It is known for its unique structure, which includes a perfluorinated side chain attached to an isoindoline-1,3-dione core. This compound is used primarily in research settings and has various applications in chemistry and materials science.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione typically involves the reaction of isoindoline-1,3-dione with perfluoropropan-2-yl alcohol under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as a strong acid or base, to facilitate the formation of the ether bond between the isoindoline-1,3-dione and the perfluoropropan-2-yl group .

Industrial Production Methods

Chemical Reactions Analysis

Types of Reactions

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield compounds with additional oxygen-containing functional groups, while substitution reactions can introduce a wide range of new functional groups .

Scientific Research Applications

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione involves its interaction with specific molecular targets. The perfluorinated side chain can interact with hydrophobic regions of proteins and other biomolecules, potentially altering their function. The isoindoline-1,3-dione core can participate in various chemical reactions, further influencing the compound’s biological activity .

Comparison with Similar Compounds

Similar Compounds

    2-((Perfluoropropyl)oxy)isoindoline-1,3-dione: Similar structure but with a different perfluorinated side chain.

    2-((Perfluorobutyl)oxy)isoindoline-1,3-dione: Another similar compound with a longer perfluorinated side chain.

    2-((Perfluoroethyl)oxy)isoindoline-1,3-dione: A compound with a shorter perfluorinated side chain.

Uniqueness

2-((Perfluoropropan-2-yl)oxy)isoindoline-1,3-dione is unique due to its specific perfluorinated side chain, which imparts distinct chemical and physical properties. This makes it particularly useful in applications where fluorinated compounds are desired, such as in the development of advanced materials and in biological research .

Properties

IUPAC Name

2-(1,1,1,2,3,3,3-heptafluoropropan-2-yloxy)isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H4F7NO3/c12-9(10(13,14)15,11(16,17)18)22-19-7(20)5-3-1-2-4-6(5)8(19)21/h1-4H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FCGXTBJQZWDVAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=O)N(C2=O)OC(C(F)(F)F)(C(F)(F)F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H4F7NO3
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.14 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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